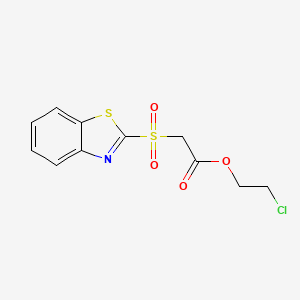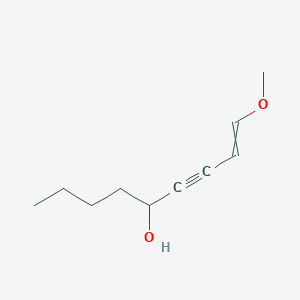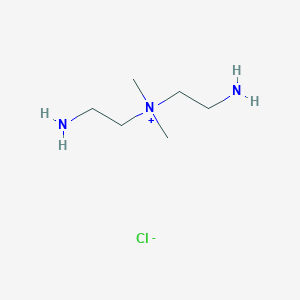
2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by its nitrogen atom bonded to four organic groups, making it a positively charged ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride typically involves the reaction of dimethylamine with ethylene diamine in the presence of a suitable alkylating agent. The reaction is carried out under controlled conditions to ensure the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then purified to isolate the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted ammonium compounds.
Aplicaciones Científicas De Investigación
2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membranes and ion channels.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants and disinfectants.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride involves its interaction with cell membranes. The positively charged ammonium ion interacts with the negatively charged components of the cell membrane, leading to disruption of membrane integrity. This can result in cell lysis and death, making it effective as an antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylamine: A tertiary amine with similar properties but lacks the quaternary ammonium structure.
Tetramethylammonium chloride: Another quaternary ammonium compound with different alkyl groups attached to the nitrogen atom.
Uniqueness
2-Amino-N-(2-aminoethyl)-N,N-dimethylethan-1-aminium chloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to interact with cell membranes and its versatility in various chemical reactions make it a valuable compound in research and industry.
Propiedades
Número CAS |
75625-10-4 |
|---|---|
Fórmula molecular |
C6H18ClN3 |
Peso molecular |
167.68 g/mol |
Nombre IUPAC |
bis(2-aminoethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C6H18N3.ClH/c1-9(2,5-3-7)6-4-8;/h3-8H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
QTJKRGMRZGKTNW-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(CCN)CCN.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


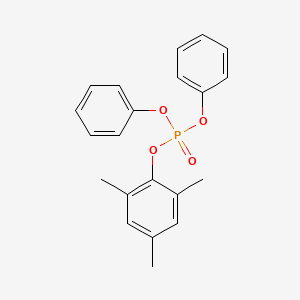
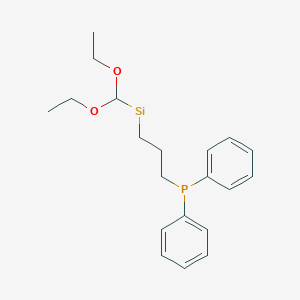
![Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14451685.png)
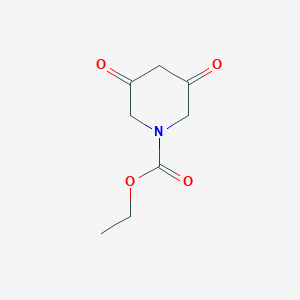
![Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate](/img/structure/B14451698.png)



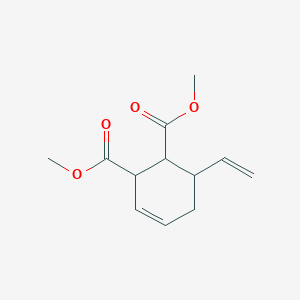
![Ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate](/img/structure/B14451728.png)
![4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline](/img/structure/B14451732.png)

